2-{[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole
Description
2-{[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a 1-methyl-1H-1,3-benzodiazole core linked via a methyl group to a piperazine ring. The piperazine is further substituted at its 4-position with a 2-ethoxynaphthalene-1-carbonyl moiety. This structure combines aromaticity, hydrogen-bonding capability (via the benzodiazole and piperazine), and lipophilic bulk (from the naphthalene group), making it a candidate for exploration in medicinal chemistry, particularly for targets requiring π-π stacking or hydrophobic interactions .
Properties
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-3-32-23-13-12-19-8-4-5-9-20(19)25(23)26(31)30-16-14-29(15-17-30)18-24-27-21-10-6-7-11-22(21)28(24)2/h4-13H,3,14-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJWITOKXXZEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)CC4=NC5=CC=CC=C5N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the ethoxy group through an etherification reaction. The piperazine ring is then synthesized and linked to the naphthalene derivative via a methanone bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. The purification process may involve techniques such as recrystallization, chromatography, and distillation to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-{[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-{[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on core structure, linker groups, piperazine substituents, and physicochemical properties.
Core Structure Variations
- Quinoline Derivatives (C1–C7, ): Replace benzodiazole with a quinoline core. The quinoline’s extended aromatic system may enhance DNA intercalation but reduce solubility due to increased hydrophobicity .
- Benzimidazole Derivatives (7a–7c, ; 3d–3k, ) : Feature a benzimidazole core with an additional nitrogen atom, altering electronic properties and binding specificity. For example, 7a () shows nitrophenyl substitution, which could confer electron-withdrawing effects .
Linker Group Differences
- Target Compound : A methyl linker connects the benzodiazole to piperazine, providing steric compactness compared to longer chains.
- Direct Carbonyl Linkers (): C1–C7 employ a rigid quinoline-4-carbonyl-piperazine linkage, favoring planar interactions but limiting conformational diversity .
Piperazine Substituent Analysis
- Electron-Donating vs. Withdrawing Groups : The target’s ethoxy group (electron-donating) contrasts with halogenated (e.g., 4-chlorophenyl in C3, ) or nitro-substituted (3d, ) analogs, which may alter electronic interactions with targets .
- Bulk and Solubility : The naphthalene group in the target compound increases molecular weight (~30% heavier than C1) and reduces aqueous solubility compared to smaller aryl substituents .
Theoretical vs. Experimental Data
- Elemental Analysis () : Compounds like 3d–3k show <0.4% deviation in C/H/N content, indicating high purity—a benchmark for the target compound’s characterization .
- Spectroscopic Confirmation () : 1H NMR and HRMS data for C1–C7 validate structural integrity, a critical step for the target’s synthetic validation .
Q & A
What synthetic strategies are optimal for preparing 2-{[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole, and how can reaction yields be maximized?
Answer:
The synthesis involves modular steps:
- Benzodiazole core formation : Cyclize o-phenylenediamine derivatives with carbonyl sources under acidic conditions (e.g., HCl in ethanol) .
- Piperazine functionalization : Couple the benzodiazole with piperazine using a base (e.g., K₂CO₃) in DMF at 80–100°C. Introduce the naphthalene-1-carbonyl group via nucleophilic acyl substitution .
- Methylation : Use methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., NaH) to install the 1-methyl group .
Optimization tips : - Use polar aprotic solvents (DMF, DMSO) for coupling reactions to enhance solubility.
- Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to minimize side products .
How can researchers validate the structural integrity of this compound, particularly the regiochemistry of the ethoxynaphthalene and piperazine moieties?
Answer:
Employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the ethoxy group’s methyl protons (~1.4 ppm) and naphthalene aromatic protons (7.5–8.5 ppm) should resolve clearly .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion ([M+H]⁺) and isotopic pattern to verify the molecular formula .
- X-ray crystallography (if crystals are obtainable): Resolve ambiguities in regiochemistry, especially for the naphthalene carbonyl attachment site .
What in vitro and in vivo assays are recommended to evaluate the biological activity of this compound, given its structural similarity to known bioactive benzodiazoles?
Answer:
In vitro :
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based kits (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the piperazine moiety’s affinity for neurotransmitter receptors .
In vivo : - Pharmacokinetics : Assess bioavailability and metabolic stability in rodent models via LC-MS/MS plasma analysis .
How should researchers address contradictions in reported biological activities of structurally analogous benzodiazole derivatives?
Answer:
- Systematic meta-analysis : Follow Cochrane guidelines to aggregate data from peer-reviewed studies, excluding non-peer-reviewed sources (e.g., ) .
- Experimental replication : Reproduce key assays (e.g., IC₅₀ determinations) under standardized conditions (pH, temperature, cell passage number) .
- Structure-activity relationship (SAR) mapping : Compare substituent effects (e.g., ethoxy vs. methoxy groups) to isolate variables causing discrepancies .
What advanced techniques can resolve challenges in achieving regioselective functionalization of the naphthalene ring during synthesis?
Answer:
- Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution positions .
- Computational modeling : Apply DFT calculations (Gaussian, ORCA) to predict reactive sites based on electron density maps .
- Protecting group strategies : Temporarily block reactive positions (e.g., using tert-butyldimethylsilyl groups) during critical steps .
How can molecular docking studies be designed to predict the compound’s interaction with biological targets?
Answer:
- Target selection : Prioritize proteins with hydrophobic binding pockets (e.g., cytochrome P450, EGFR) due to the compound’s aromatic/heterocyclic structure .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for small molecules.
- Validation : Cross-reference docking poses with experimental data (e.g., crystallographic structures of similar ligands) .
What methodologies assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C .
- Analytical monitoring : Use UPLC-PDA to track degradation products and calculate half-life .
- Storage recommendations : Store lyophilized samples at –20°C in amber vials to prevent photodegradation .
How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?
Answer:
- Analog synthesis : Modify the ethoxy group (e.g., replace with Cl, F, or methyl) and the piperazine linker (e.g., vary alkyl chain length) .
- Biological testing : Screen analogs against a panel of targets (enzymes, cancer cells) to identify critical substituents .
- QSAR modeling : Develop predictive models using MOE or RDKit to guide further optimization .
What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, solubility, and CYP450 inhibition .
- Molecular dynamics (MD) simulations : Simulate membrane permeability (e.g., with GROMACS) using lipid bilayer models .
How can researchers ensure reproducibility in synthesizing and characterizing this compound across laboratories?
Answer:
- Detailed protocols : Publish step-by-step procedures, including solvent purity, stirring rates, and cooling/heating gradients .
- Reference standards : Cross-validate NMR and HRMS data with a certified reference material (CRM) if available .
- Collaborative validation : Share samples with independent labs for parallel synthesis and characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
